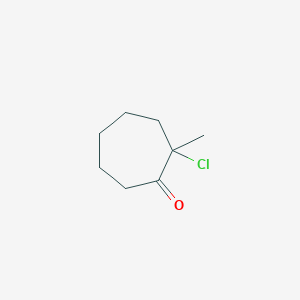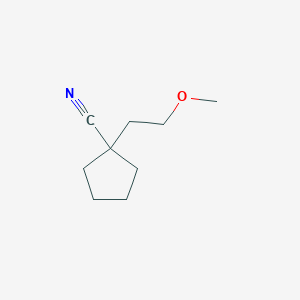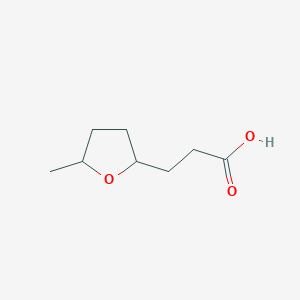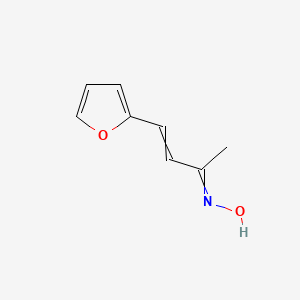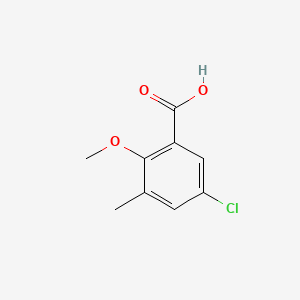
3-Butyl-5-(chloromethyl)-1,2-oxazole
Overview
Description
3-Butyl-5-(chloromethyl)-1,2-oxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of oxazole derivatives and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 3-Butyl-5-(chloromethyl)-1,2-oxazole is not well understood. However, it is believed that the compound reacts with metal ions, such as copper ions, to form a complex that exhibits fluorescence. The exact mechanism of this reaction is still under investigation.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Butyl-5-(chloromethyl)-1,2-oxazole. However, studies have shown that this compound is non-toxic and does not exhibit any significant cytotoxicity towards cells. This makes it a promising tool for use in biological studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Butyl-5-(chloromethyl)-1,2-oxazole is its high selectivity and sensitivity towards copper ions. This makes it a valuable tool for the detection of copper ions in biological samples. Additionally, this compound is non-toxic and does not exhibit any significant cytotoxicity towards cells, making it safe for use in biological studies.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 3-Butyl-5-(chloromethyl)-1,2-oxazole. One area of research could be the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its interactions with metal ions.
Another potential direction for future research could be the development of new fluorescent probes based on the structure of 3-Butyl-5-(chloromethyl)-1,2-oxazole. These probes could be designed to exhibit high selectivity and sensitivity towards other metal ions, such as zinc or iron, and could be used for a range of applications in biological studies.
Conclusion
In conclusion, 3-Butyl-5-(chloromethyl)-1,2-oxazole is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. Although there is still much to learn about this compound, its high selectivity and sensitivity towards copper ions make it a valuable tool for the detection of copper ions in biological samples. With further research, this compound could have a range of applications in biological studies and beyond.
Scientific Research Applications
3-Butyl-5-(chloromethyl)-1,2-oxazole has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising tool for the detection of copper ions in biological samples.
properties
IUPAC Name |
3-butyl-5-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-2-3-4-7-5-8(6-9)11-10-7/h5H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSPNNOEVHXZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NOC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494366 | |
| Record name | 3-Butyl-5-(chloromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-(chloromethyl)-1,2-oxazole | |
CAS RN |
64988-72-3 | |
| Record name | 3-Butyl-5-(chloromethyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64988-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyl-5-(chloromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






